4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Overview
Description
This compound is a benzenesulfonamide derivative, which means it contains a benzene ring attached to a sulfonamide group. The sulfonamide group is known for its biological activity and is a part of many pharmaceutical drugs . The compound also contains a morpholine ring, which is a common feature in many drugs due to its polarity and ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonyl chloride with the corresponding amine. The morpholine ring could potentially be formed via a ring-closing reaction .Molecular Structure Analysis
The presence of the benzene ring, sulfonamide group, and morpholine ring would contribute to the overall polarity of the molecule. The benzene ring could participate in pi-pi stacking interactions, while the sulfonamide and morpholine could form hydrogen bonds .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound could potentially undergo electrophilic aromatic substitution reactions on the benzene ring. The morpholine could act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(3-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15-5-7-18(8-6-15)29(26,27)21(14-19(23)20-9-11-28-12-10-20)16-3-2-4-17(13-16)22(24)25/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWPPAQFXWRXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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